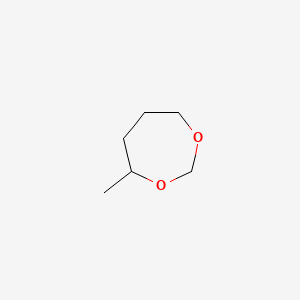

1,3-Dioxepane, 4-methyl-

CAS No.: 2463-48-1

Cat. No.: VC20666944

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2463-48-1 |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 4-methyl-1,3-dioxepane |

| Standard InChI | InChI=1S/C6H12O2/c1-6-3-2-4-7-5-8-6/h6H,2-5H2,1H3 |

| Standard InChI Key | GJJGFSNPAMVTNM-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCOCO1 |

Introduction

Chemical Structure and Nomenclature

Molecular Characteristics

4-Methyl-1,3-dioxepane belongs to the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms. The methyl group at the 4-position introduces steric and electronic effects that influence reactivity.

Table 1: Fundamental Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| Boiling Point | 172.8 ± 20.0 °C | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Solubility | Miscible with organic solvents |

Stereochemical Considerations

The ring adopts a chair-like conformation with minor puckering distortions. The methyl group at C4 creates axial-equatorial isomerism, affecting intermolecular interactions and polymerization kinetics .

Synthesis and Purification

Alternative Methods

-

Radical-Mediated Pathways: Use of AIBN initiators for RROP with comonomers like methyl methacrylate (MMA) .

-

Enzymatic Hydrolysis: Stability in phosphate buffer but rapid hydrolysis in blood plasma (t₁/₂ = 0.7 minutes) .

Polymerization Behavior

Radical Ring-Opening Polymerization (RROP)

4-Methyl-1,3-dioxepane undergoes RROP to form polyesters with ester linkages. The process involves:

-

Radical Initiation: AIBN generates primary radicals.

-

Ring Opening: Cleavage of the C–O bond, forming ester-containing chains.

-

Back-Biting Reactions: 1,7-Hydrogen transfers create branching (10–18% branching density) .

Table 2: Polymerization Parameters

| Parameter | Value | Source |

|---|---|---|

| Branching Density | 10–18% (depends on conversion) | |

| Reactivity Ratio (rMMA) | 34.12 (vs. MDO) | |

| Thermal Stability (Tg) | -60°C to -40°C |

Copolymerization Dynamics

-

With MMA: High reactivity ratio (rMMA = 34.12) leads to MMA-dominated chains .

-

With Styrene: Reduced crystallinity due to irregular backbone structures .

Physicochemical Properties

Thermal and Mechanical Profiles

-

Glass Transition Temperature (Tg): -60°C to -40°C, influenced by branching .

-

Melting Point (Tm): Absent in branched variants; linear analogs show Tm ≈ 50°C .

-

Hydrolysis Rate: Slower than unsubstituted dioxepanes (30% hydrolysis in 24 hours at pH 7.4) .

Solubility and Stability

-

Organic Solvents: Fully miscible in chloroform, THF, and toluene .

-

Aqueous Stability: Stable in neutral buffers but hydrolyzes rapidly in blood plasma .

Applications in Biodegradable Polymers

Polyester Synthesis

4-Methyl-1,3-dioxepane-based polyesters exhibit:

-

Controlled Degradation: Alkaline conditions accelerate hydrolysis into water-soluble oligomers .

-

Drug Delivery: pH-sensitive release profiles (faster at pH < 6.5) .

Table 3: Biodegradability Assessment (OECD 301D)

| Polymer Type | Mineralization (28 days) | Source |

|---|---|---|

| Linear PMDO | 70–80% | |

| Branched PMe-MDO | 40–50% | |

| Polycaprolactone (PCL) | 85–90% |

Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume